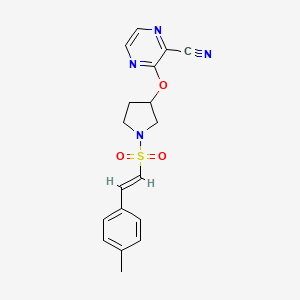

(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

(E)-3-((1-((4-Methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-carbonitrile core linked to a pyrrolidine ring modified with a sulfonyl-4-methylstyryl group.

Key structural attributes include:

- Pyrazine-carbonitrile moiety: Known for hydrogen-bonding interactions with biological targets.

- Pyrrolidine sulfonamide group: Enhances solubility and bioavailability.

- (E)-4-Methylstyryl substituent: A rigid aromatic group that may influence target binding affinity and metabolic stability.

Eigenschaften

IUPAC Name |

3-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-14-2-4-15(5-3-14)7-11-26(23,24)22-10-6-16(13-22)25-18-17(12-19)20-8-9-21-18/h2-5,7-9,11,16H,6,10,13H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVYGUXYUMLWLY-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a novel compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry. This compound belongs to a class of pyrazine derivatives that have been studied for various biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features a pyrazine ring, a sulfonyl group, and a pyrrolidine moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3S |

| Molecular Weight | 345.4 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

- Mechanism of Action : Pyrazine derivatives have been reported to inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .

- Case Study : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines, with enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

Pyrazine derivatives are also recognized for their anti-inflammatory properties:

- Research Findings : Compounds with structural similarities to this compound have shown the ability to reduce inflammatory markers in vitro and in vivo models .

Antibacterial Activity

The antibacterial potential of pyrazine derivatives has been extensively studied:

- Evidence : Certain pyrazoles have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds. The presence of specific functional groups, such as the sulfonyl and pyrrolidine groups, plays a significant role in enhancing the pharmacological effects of pyrazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

Pharmacological and Physicochemical Properties

While direct pharmacological data for This compound are unavailable, inferences can be drawn from analogs:

- Bioavailability: Pyrrolidine sulfonamides (e.g., [(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-methanone) exhibit enhanced solubility due to sulfonyl groups, which may extend to the target compound .

- Target Selectivity : The pyrazine-carbonitrile core is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas triazolo-pyrazine derivatives (e.g., compounds in ) may favor protease binding.

- Metabolic Stability : The (E)-4-methylstyryl group in the target compound likely improves stability compared to ethyl or cyclopropyl substituents in analogs .

Critical Analysis of Evidence Gaps

- Lack of Direct Data: None of the provided sources explicitly mention this compound, necessitating extrapolation from structural analogs.

- Therapeutic Targets : The AOAC SMPR 2014.011 document focuses on phosphodiesterase inhibitors (e.g., sildenafil analogs), which differ significantly in structure and mechanism from the target compound .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can yield optimization be achieved?

The synthesis typically involves three key steps:

- Pyrazine Core Construction : Nucleophilic substitution to introduce the nitrile group at the pyrazine C2 position.

- Pyrrolidine Functionalization : Sulfonylation of pyrrolidine using 4-methylstyryl sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to install the sulfonyl group .

- Ether Linkage Formation : Coupling the pyrrolidine sulfonate to the pyrazine via Mitsunobu or SN2 reaction, with optimization of steric effects critical for stereochemical control .

Yield Optimization : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for styryl group introduction and continuous flow reactors to enhance reaction efficiency .

Q. Which analytical techniques are essential for validating the compound’s structural and chemical purity?

- X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration of the styryl group using SHELX programs for refinement .

- NMR Spectroscopy : ¹H/¹³C NMR to verify ether linkage formation (δ ~4.5–5.5 ppm for pyrrolidine-O-pyrazine) and sulfonyl group integration .

- HPLC-MS : Monitor purity (>95%) and detect intermediates during multi-step synthesis .

Q. What preliminary biological screening assays are suitable for identifying its therapeutic potential?

- Kinase Inhibition Assays : Test against Checkpoint Kinase 1 (CHK1) due to structural similarity to known inhibitors (e.g., IC₅₀ determination via ADP-Glo™ kinase assay) .

- Cytotoxicity Profiling : Use cancer cell lines (e.g., HCT116, HeLa) with DNA-damaging agents (e.g., cisplatin) to assess synergy via combinatorial treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between (E)-isomers and related derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., styryl vs. thiophene sulfonyl groups) to isolate contributions to potency .

- Molecular Docking : Simulate binding to CHK1’s ATP-binding pocket using AutoDock Vina; compare binding energies of isomers to explain activity discrepancies .

- Metabolic Stability Assays : Assess hepatic microsome stability to rule out pharmacokinetic confounding factors .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer cell cycle disruption?

- Cell Cycle Analysis : Flow cytometry (PI staining) to quantify G2/M arrest in treated vs. untreated cells .

- Western Blotting : Monitor phosphorylation status of CHK1 substrates (e.g., CDC25C) after treatment .

- CRISPR Knockout Models : Validate target specificity using CHK1-knockout cell lines .

Q. How can the compound’s solubility and bioavailability be enhanced for in vivo studies?

- Salt Formation : React with HCl or sodium to improve aqueous solubility .

- Prodrug Design : Mask the nitrile group as a phosphonamidate to enhance membrane permeability .

- Nanoparticle Encapsulation : Use PEGylated liposomes for targeted delivery and reduced off-target toxicity .

Q. What computational approaches support the design of derivatives with improved selectivity?

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict active substituents .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives to optimize CHK1 vs. off-target kinases (e.g., CDK2) .

Methodological Notes

- Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SD for IC₅₀ values .

- Contradiction Management : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to validate ambiguous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.